Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate
Description
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
methyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
QEWVLAMBMDXRFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the reaction of benzocyclobutene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting compound is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Thermodynamic Properties
Table 2: Reactivity and Stability Comparison
Key Findings :
Substituent Position : The 3-carboxylate derivative exhibits distinct reactivity compared to C7-substituted analogs. For instance, the 7-carbonyl chloride (CAS: 1473-47-8) is more electrophilic due to the electron-withdrawing -Cl group, enabling rapid acylation reactions .
Thermal Stability : The parent benzocyclobutene (CAS: 694-87-1) has a high ring-strain enthalpy (ΔfH°gas = 47.7 kcal/mol), facilitating thermal ring-opening. Substitution with electron-withdrawing groups (e.g., -COOCH₃) stabilizes the ring but retains sufficient strain for controlled polymerization .
Biological Activity : The ketone derivative (CAS: 1075-30-5) demonstrates moderate toxicity (LD₅₀ = 550 mg/kg in mice), whereas carboxylate esters are generally less toxic and preferred for material applications .
Biological Activity
Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is an organic compound characterized by its unique bicyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following properties:
| Property | Value |
|---|---|
| CAS Number | 93185-60-5 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.2 g/mol |
| Purity | ≥ 95% |
The compound features a bicyclic framework with a carboxylate group at the 3-position, which significantly influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity through:
- Hydrogen Bonding: The carboxylate group can form hydrogen bonds with amino acid residues in proteins.
- Electrostatic Interactions: The charged nature of the carboxylate enhances its interaction with positively charged residues.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects: Its structural characteristics might contribute to anti-inflammatory responses in various biological systems.
- Anticancer Properties: Investigations are ongoing regarding its potential to induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities and applications of this compound:
-
Antimicrobial Study:
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at concentrations above 50 µg/mL.
-
Anti-inflammatory Research:
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), suggesting potential use in inflammatory conditions.
-
Cancer Cell Line Studies:
- Research on various cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis at specific concentrations (IC50 values ranged from 20 to 50 µM).
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene | Parent Structure | Lacks functional groups; serves as a base for comparison |
| Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | Positional Isomer | Carboxylate group at a different position; differing reactivity |
| 7-Methylbicyclo[4.2.0]octa-1,3,5-triene | Methyl-substituted | Exhibits different biological properties due to methyl substitution |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate in laboratory settings?
- Methodological Answer :
- Hazard Identification : Similar bicyclic esters (e.g., bicyclo[2.2.2]octane derivatives) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Always use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Ensure proper ventilation to avoid inhalation risks .
- Storage : Store in a cool, dry place away from oxidizers and incompatible materials.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to identify unique bicyclic protons (e.g., deshielded vinyl protons at δ 6.5–7.2 ppm) and ester carbonyl signals (δ 165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (calculated for : 174.0681 g/mol) and fragmentation patterns.
- IR Spectroscopy : Look for ester C=O stretching (~1720 cm) and conjugated triene C=C stretches (~1600 cm) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Cycloaddition Strategies : Utilize Diels-Alder reactions between appropriate dienes and dienophiles (e.g., methyl acrylate derivatives) under thermal or Lewis acid-catalyzed conditions.
- Functionalization of Bicyclo Core : React bicyclo[4.2.0]octa-1,3,5-triene with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to introduce the ester group .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization for high purity.
Advanced Research Questions
Q. How do electronic effects of substituents on the bicyclo[4.2.0]octa-1,3,5-triene core influence its reactivity in cycloaddition reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Electron-withdrawing groups (e.g., esters) lower LUMO energy, enhancing reactivity as dienophiles .
- Experimental Validation : Compare reaction rates and yields of derivatives (e.g., nitro- or methoxy-substituted analogs) in Diels-Alder reactions. Use -NMR to monitor reaction progress .
- Table : Substituent Effects on Reactivity
| Substituent | Reaction Rate (k, s) | Yield (%) |
|---|---|---|
| -COOCH | 0.45 | 78 |
| -NO | 0.62 | 85 |
| -OCH | 0.28 | 65 |
Q. What strategies resolve contradictions in reported thermodynamic data for bicyclo[4.2.0]octa-1,3,5-triene derivatives?
- Methodological Answer :
- Data Reconciliation : Cross-reference NIST thermochemical databases (e.g., enthalpy of formation, ) with experimental calorimetry results. For example, NIST reports = 150.2 kJ/mol for the parent bicyclo compound, which can be adjusted for ester derivatives using group contribution methods .
- Error Analysis : Identify systematic errors (e.g., incomplete purification, side reactions) by replicating synthesis under controlled conditions (inert atmosphere, anhydrous solvents) .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Optimize docking parameters (grid size, exhaustiveness) based on co-crystallized ligands.
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with in vitro assays (e.g., IC measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
